
Cinnamic acid
Overview
Description
Cinnamic acid (C₉H₈O₂) is an aromatic organic acid with a phenyl group bonded to an unsaturated carboxylic acid. It exists as cis (Z) and trans (E) isomers, with the latter being more prevalent in nature. Key properties include a melting point of 133°C, boiling point of 300°C, and solubility in organic solvents like ethanol, while being sparingly soluble in water (500 mg/L) . It is biosynthesized from phenylalanine via phenylalanine ammonia-lyase (PAL) and serves as a precursor for lignin, flavonoids, coumarins, and other phenylpropanoids .
Natural sources include cinnamon oil, balsams, and Shea butter. Industrially, it is synthesized via Perkin condensation or Knoevenagel reactions . Applications span pharmaceuticals (e.g., antiviral agents), food flavoring (GRAS status), and cosmetics (UV protection) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamic acid can be synthesized through several methods. One common laboratory synthesis involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. Another method is the Knoevenagel condensation, where benzaldehyde reacts with malonic acid in the presence of a base like piperidine .
Industrial Production Methods: Industrially, this compound is often produced via the catalytic hydrogenation of cinnamaldehyde, which is derived from cinnamon oil. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cinnamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzaldehyde and benzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to hydrothis compound using hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydrothis compound.
Substitution: Nitro-cinnamic acid, halogenated cinnamic acids.
Scientific Research Applications
Pharmacological Applications
Cinnamic acid and its derivatives have been extensively studied for their pharmacological properties. Below are key applications categorized by their therapeutic effects:
Anticancer Activity
This compound exhibits notable anticancer properties. Research indicates that it can induce cytostasis and reverse malignant properties in human tumor cells. Studies have shown that concentrations of this compound can reduce cell proliferation in various cancer types, including glioblastoma and melanoma, with IC50 values ranging from 1 to 4.5 mM . It also promotes differentiation in melanoma cells and reduces their invasive capacity by modulating gene expression related to metastasis .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives are being explored as potential agents against tuberculosis and other microbial infections . The compound's efficacy against resistant strains makes it a promising candidate for new antimicrobial therapies.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory disorders .
Antidiabetic Effects
Research indicates that this compound may improve glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes . In vivo studies have shown that it enhances glucose uptake in liver cells, suggesting its role in metabolic regulation .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound derivatives in treating neurodegenerative diseases like Alzheimer's. These compounds can cross the blood-brain barrier and exhibit dual inhibitory effects on enzymes associated with neurodegeneration .
Cosmetic Applications
This compound is increasingly used in cosmetic formulations due to its antioxidant properties and ability to enhance skin health. Its derivatives are being investigated for:
- Skin Conditioning : this compound derivatives are utilized for their skin-conditioning effects, promoting hydration and overall skin health .
- Anti-Aging Properties : Certain derivatives have shown potential in reducing signs of aging by inhibiting oxidative stress and promoting skin elasticity .
- Skin Lightening Agents : Compounds like 4-hydroxythis compound are being studied for their efficacy in treating hyperpigmentation .
Food Industry Applications
This compound is also recognized for its role as a natural preservative due to its antimicrobial properties. It can inhibit the growth of spoilage organisms and pathogens in food products, thereby extending shelf life while maintaining food safety.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Cancer Treatment : A study demonstrated the effectiveness of this compound in inducing apoptosis in cancer cells through the inhibition of protein isoprenylation, which is critical for cell signaling pathways involved in tumor growth .
- Diabetes Management : In a preclinical model, this compound was administered to diabetic rats, resulting in improved glucose levels and metabolic outcomes, supporting its potential use as a dietary supplement for diabetes management .
- Cosmetic Formulation : A formulation containing this compound derivatives showed significant improvement in skin hydration and elasticity during clinical trials, indicating its promise as a cosmetic ingredient .
Mechanism of Action
Cinnamic acid exerts its effects through various mechanisms. It can inhibit enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators. It also acts as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Additionally, this compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnamic acid derivatives and analogs vary in functional groups, influencing their biological activity, toxicity, and applications. Below is a detailed analysis:
Cinnamaldehyde
- Structure : Aldehyde derivative (C₉H₈O).
- Sources : Prunus mume blossoms, cinnamon oil .
- Activity : Higher antimicrobial and flavoring potency than this compound. In P. mume cultivars (GLH, GF), elevated levels correlate with phenylpropene biosynthesis .
- Toxicity : More toxic than this compound; prolonged exposure causes mucosal irritation .
Coumaric Acid (p-/m-Coumaric Acid)
- Structure : Hydroxyl group at para (p) or meta (m) positions (C₉H₈O₃).
- Activity :
- Applications : UV protection in cosmetics; precursor for lignin synthesis .
Caffeic Acid
- Structure : Dihydroxyl groups at positions 3 and 4 (C₉H₈O₄).
- Activity :
- Sources : Coffee, fruits, and Hyphaene thebaica fruits .
Ferulic Acid
- Structure : Methoxy and hydroxyl groups (C₁₀H₁₀O₄).
- Activity :
Cinnamyl Acetate
- Structure : Ester derivative (C₁₁H₁₂O₂).
- Activity : Key aroma compound in P. mume blossoms; synthesized from cinnamaldehyde .
- Applications : Perfumery and food flavoring.
Antioxidant Capacity
- Derivatives with hydroxyl groups (e.g., caffeic, ferulic acids) exhibit stronger free radical scavenging than this compound .
- This compound’s reducibility and Fe²⁺ chelation enable iron release from ferritin, impacting dietary iron stability .
Enzyme Inhibition
- This compound weakly inhibits trypsin (IC₅₀ = 53%) and Chatepsin K (IC₅₀ > 1000 μM), whereas caffeic acid and propenoic acid derivatives show higher efficacy .
Antimicrobial and Antiviral Effects
- Cinnamaldehyde and caffeic acid derivatives demonstrate broad-spectrum antimicrobial activity.
- This compound inhibits SARS-CoV-2 entry by targeting ACE2 and TMPRSS2 proteases .
Toxicity Profile
- This compound : Low toxicity (LD₅₀ > 5 g/kg in rats); safe as a food additive .
- Derivatives: Higher toxicity observed in cinnamaldehyde and esters. Cyano-/fluoro-substituted cinnamates disrupt mitochondrial pyruvate transport, posing metabolic risks .
Structure-Activity Relationships (SAR)
- Hydroxyl Groups : Enhance antioxidant and antimicrobial activities (e.g., caffeic > coumaric > this compound) .
- Methoxy Groups : Improve lipid solubility and bioavailability (e.g., ferulic acid) .
- Esterification : Reduces bioactivity (e.g., benzylcinnamate < this compound in Cuscuta inhibition) .
- Positional Isomerism : para-substituted derivatives (e.g., p-coumaric acid) generally outperform meta analogs .
Biological Activity
Cinnamic acid, a naturally occurring compound found in cinnamon and other plants, has garnered significant attention for its diverse biological activities. This article explores the various biological effects of this compound, including its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Derivatives
This compound is characterized by a benzene ring attached to a propenoic acid moiety, which allows for various modifications leading to the synthesis of derivatives with enhanced biological activities. The efficacy of these derivatives often depends on the nature and position of substituent groups on the phenyl ring .
Antioxidant Activity
This compound exhibits strong antioxidant properties, primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Antimicrobial Properties
This compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. For instance:
- Anti-Tuberculosis Activity : A derivative of this compound showed an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, outperforming standard treatments .
- Antibacterial Effects : Compounds derived from this compound have shown effectiveness against Staphylococcus aureus and other resistant bacterial strains .
Anticancer Effects
Numerous studies highlight the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest:
- Cell Viability Studies : In HT-144 melanoma cells, this compound demonstrated an IC50 of 2.4 mM, effectively reducing cell viability and inducing apoptosis as evidenced by activated-caspase 3 staining .
- Metastasis Inhibition : Certain this compound derivatives significantly suppressed the migration of B16-F10 melanoma cells by up to 86% at specific concentrations .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is beneficial in managing chronic inflammatory conditions like arthritis .
Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from oxidative damage, which is pivotal in neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter levels further underscores its potential therapeutic applications in neurological disorders .
Summary of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that modified this compound derivatives had superior antimicrobial activity compared to traditional antibiotics against resistant strains .
- Cancer Cell Line Analysis : Research involving various cancer cell lines confirmed that specific this compound derivatives could significantly reduce cell viability and induce apoptosis through distinct molecular pathways .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing cinnamic acid derivatives, and how are they characterized?
this compound derivatives are typically synthesized via Claisen-Schmidt condensation, where aromatic aldehydes react with acetic anhydride derivatives under basic or acidic conditions. Characterization involves:
- HPLC for purity assessment (>95% threshold) .
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .
- Mass spectrometry (e.g., ESI-MS) for molecular weight validation . Example: Ferulic acid synthesis via Knoevenagel condensation yields 85-90% purity, requiring recrystallization for optimization .
Q. How do researchers validate the antioxidant activity of this compound in vitro?
Common assays include:
- DPPH Radical Scavenging : Measure absorbance decay at 517 nm; IC50 values <50 µg/mL indicate high activity .
- FRAP Assay : Quantify Fe³+ reduction to Fe²+; results compared to ascorbic acid controls .
- ORAC : Fluorescence decay kinetics over 60 minutes; data normalized to Trolox equivalents . Note: Buffer pH (e.g., 7.4 for physiological conditions) significantly impacts results .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxic mechanisms be resolved?
Contradictions often arise from:
- Cell line variability : HepG2 vs. MCF-7 may show differing IC50 values due to metabolic enzyme expression .
- Dosage thresholds : Apoptosis induction at 100 µM vs. necrosis at 500 µM .
- Assay interference : Phenolic compounds may react with MTT reagents, requiring validation via Annexin V/PI flow cytometry . Methodological fix: Use orthogonal assays (e.g., ROS detection + caspase-3 activation) to cross-validate mechanisms .
Q. What experimental design principles apply to in vivo studies of this compound’s wound-healing effects?
Key considerations:
- Animal models : Rabbits for burn healing (e.g., 2nd-degree burns treated with 2% this compound ointment, monitored via histology for collagen deposition ).
- Controls : Silver sulfadiazine as a positive control; vehicle (e.g., petroleum jelly) as negative .
- Endpoint metrics : Wound closure rate (mm²/day), TNF-α levels (ELISA), and microbial load (CFU counts) . Data interpretation: Use ANOVA with post-hoc Tukey tests to compare groups; report effect sizes (η² >0.14 for clinical relevance) .
Q. How should researchers address solubility challenges in this compound bioactivity assays?
Solubility limits (~0.1 mg/mL in water) necessitate:
- Co-solvents : DMSO (<0.1% to avoid cytotoxicity) or cyclodextrin inclusion complexes .
- Nanoformulations : Liposomal encapsulation (e.g., 150 nm particles) improves bioavailability in pharmacokinetic studies .
- pH adjustment : Solubilize in PBS (pH 8.0) for cell culture compatibility .
Q. Data Analysis & Reporting Guidelines
Q. What statistical approaches are critical for dose-response studies of this compound?
- Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .
- Reproducibility : Report mean ± SEM from ≥3 independent experiments; share raw data in repositories like Zenodo .
Q. How can structural-activity relationships (SAR) of this compound derivatives be systematically analyzed?
- Computational tools : Use Schrödinger Suite for docking studies (e.g., binding affinity to COX-2) .
- Substituent effects : Meta-chloro groups enhance lipid solubility (logP ↑0.5), while hydroxyl groups improve antioxidant capacity (BDE ↓10 kcal/mol) .
- Data visualization : Heatmaps comparing IC50, logP, and hydrogen-bond donors across derivatives .
Q. Ethical & Reproducibility Standards
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Record name | cinnamic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022489 | |
Record name | E-Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |
Record name | Cinnamic acid | |
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Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
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Record name | Cinnamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
298.00 to 300.00 °C. @ 760.00 mm Hg | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
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Solubility |
0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
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Record name | Cinnamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
140-10-3, 621-82-9 | |
Record name | trans-Cinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |
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Record name | Cinnamic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |
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Record name | CINNAMIC ACID | |
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Record name | CINNAMIC ACID | |
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Record name | E-Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
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Record name | Cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |
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Record name | CINNAMIC ACID | |
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Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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